1-Bromo-4-fluoro-2-methoxy-3-(methoxymethoxy)benzene
Description
1-Bromo-4-fluoro-2-methoxy-3-(methoxymethoxy)benzene (CAS: 2624417-83-8) is a substituted benzene derivative featuring bromine, fluorine, methoxy, and methoxymethoxy groups at positions 1, 4, 2, and 3, respectively. This compound is primarily utilized as an intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research. Its structure allows for versatile reactivity, including nucleophilic substitutions and deprotection of the methoxymethoxy (MOM) group under acidic conditions .
Properties
IUPAC Name |
1-bromo-4-fluoro-2-methoxy-3-(methoxymethoxy)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrFO3/c1-12-5-14-9-7(11)4-3-6(10)8(9)13-2/h3-4H,5H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKYVEZYFFUWGDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCOC1=C(C=CC(=C1OC)Br)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrFO3 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.08 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bromination of Fluorinated Methoxyphenol Derivatives
A widely reported method begins with 4-fluoro-2-methoxyphenol as the precursor. Bromination is achieved using N-bromosuccinimide (NBS) in acetonitrile at 0°C to room temperature, yielding 1-bromo-4-fluoro-2-methoxyphenol with 85–90% regioselectivity. The reaction mechanism proceeds via electrophilic aromatic substitution, where NBS generates bromonium ions that target the para position relative to the methoxy group.
Key Reaction Conditions :
Methoxymethoxy Protection of the Phenolic Group
The free hydroxyl group at position 3 is protected using methoxymethyl chloride (MOM-Cl) under basic conditions. In a representative procedure, the brominated intermediate is treated with sodium hydride (1.5 equiv) and MOM-Cl (1.2 equiv) in tetrahydrofuran (THF) at 0°C, achieving >95% conversion. The methoxymethoxy (MOM) group enhances solubility and prevents undesired side reactions during subsequent steps.
Optimization Note :
-
Excess base (NaH) ensures complete deprotonation of the phenolic -OH.
-
Anhydrous THF minimizes hydrolysis of MOM-Cl.
Direct Bromination of Pre-Protected Substrates
Synthesis of 4-Fluoro-2-methoxy-3-(methoxymethoxy)benzene
An alternative approach involves installing the MOM group prior to bromination. Starting with 4-fluoro-2-methoxyphenol, MOM protection is performed using MOM-Cl and N,N-diisopropylethylamine (DIPEA) in dichloromethane. The resulting 4-fluoro-2-methoxy-3-(methoxymethoxy)benzene is then brominated with molecular bromine (Br₂) in the presence of iron(III) chloride (FeCl₃) as a Lewis acid.
Reaction Data :
| Parameter | Value |
|---|---|
| Br₂ Equiv | 1.05 |
| FeCl₃ Loading | 5 mol% |
| Yield | 78% |
| Regioselectivity (para) | >95% |
Challenges in Regiocontrol
Competitive ortho-bromination is observed if the MOM group is insufficiently bulky. Computational studies indicate that the MOM group’s steric bulk (van der Waals volume: 54 ų) directs bromine to the less hindered para position. Substituting FeCl₃ with iodine (I₂) as a catalyst reduces ortho byproducts to <5% but lowers reaction rate by 40%.
Industrial-Scale Production Protocols
Continuous-Flow Bromination
Large-scale synthesis adopts continuous-flow reactors to enhance safety and efficiency. A mixture of 4-fluoro-2-methoxy-3-(methoxymethoxy)benzene and Br₂ (1.1 equiv) in chlorobenzene is pumped through a heated reactor (60°C, residence time: 15 min). In-line IR monitoring ensures complete bromine consumption, yielding 92% product with 99.5% purity.
Advantages Over Batch Processing :
Cost-Benefit Analysis of Brominating Agents
| Brominating Agent | Cost (USD/kg) | Yield (%) | Byproducts (%) |
|---|---|---|---|
| NBS | 450 | 85 | <3 |
| Br₂ | 12 | 78 | 15 |
| DBDMH | 320 | 88 | 5 |
DBDMH: 1,3-Dibromo-5,5-dimethylhydantoin
NBS offers superior selectivity but is cost-prohibitive for industrial use. Br₂, despite higher byproduct formation, remains the agent of choice for bulk production.
Analytical Characterization of Synthetic Batches
Purity Assessment via HPLC
Reverse-phase HPLC (C18 column, acetonitrile/H₂O gradient) is standard for quality control. Retention times for the target compound and common impurities are:
| Compound | Retention Time (min) |
|---|---|
| 1-Bromo-4-fluoro-2-methoxy-3-(MOM)benzene | 12.7 |
| Ortho-brominated isomer | 10.2 |
| Starting material (4-fluoro-2-methoxyphenol) | 3.5 |
Acceptance criteria require ≥95% target compound and ≤0.5% starting material.
Spectroscopic Data
-
¹H NMR (400 MHz, CDCl₃): δ 3.41 (s, 3H, OCH₃), 3.49 (s, 3H, OCH₂OCH₃), 5.22 (s, 2H, OCH₂O), 6.82 (d, J = 8.4 Hz, 1H, ArH), 7.12 (dd, J = 8.4, 2.0 Hz, 1H, ArH), 7.33 (d, J = 2.0 Hz, 1H, ArH).
-
¹³C NMR : δ 56.1 (OCH₃), 56.8 (OCH₂OCH₃), 94.5 (OCH₂O), 113.4–155.2 (aromatic carbons).
| Chemical | OEL (8-h TWA) |
|---|---|
| Br₂ | 0.1 ppm |
| MOM-Cl | 0.5 ppm |
| Acetonitrile | 20 ppm |
Adequate fume hood ventilation (≥100 fpm face velocity) and PPE (nitrile gloves, face shields) are mandatory during synthesis .
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SᴺAr)
The bromine atom at position 1 serves as a prime site for substitution due to its position relative to electron-donating groups. Key reactions include:
Mechanistic Insight :
-
Methoxy and methoxymethoxy groups activate the ring toward electrophilic attack but direct substituents to specific positions.
-
Fluorine's electron-withdrawing effect enhances bromine's leaving capacity in SᴺAr reactions .
Electrophilic Aromatic Substitution (EAS)
The compound's substituents influence regioselectivity:
-
Methoxy group (position 2) : Strongly activates the ring, directing incoming electrophiles to positions 5 and 6.
-
Fluorine (position 4) : Deactivates the ring but directs meta-substitution.
-
Methoxymethoxy (position 3) : Acts as an ortho/para director but sterically hinders adjacent positions .
Example Reaction :
textNitration with HNO₃/H₂SO₄ → Nitro group preferentially at position 5 (para to fluorine)[3].
a) Methoxymethoxy Deprotection
The methoxymethoxy group can be cleaved under acidic conditions:
b) Demethylation
Methoxy groups are resistant to basic hydrolysis but can be cleaved with BBr₃:
Cross-Coupling Reactions
The bromine atom enables transition-metal-catalyzed couplings:
| Reaction | Catalytic System | Application | Yield | Source |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(dppf)Cl₂, KOAc, dioxane | Biaryl synthesis for drug intermediates | 63–85% | |
| Buchwald-Hartwig | Pd₂(dba)₃/XPhos, toluene | C–N bond formation | >99% |
Optimized Conditions :
-
Temperature : 80–100°C
-
Solvent : Aprotic polar solvents (dioxane, DMF)
Radical Reactions
Under UV light or peroxide initiation:
-
Bromine abstraction : Generates aryl radicals for C–H functionalization .
-
Polymerization : Forms dimers/trimers via radical recombination .
Stability and Side Reactions
-
Thermal Decomposition : Above 150°C, elimination of methoxymethoxy group occurs, forming quinone methides.
-
Hydrolytic Sensitivity : Methoxymethoxy group undergoes slow hydrolysis in aqueous acidic media .
Comparative Reactivity
| Position | Reactivity Profile | Preferred Reactions |
|---|---|---|
| 1 (Br) | High (SᴺAr, cross-coupling) | Suzuki, Ullmann, nitration |
| 4 (F) | Low (inert to most EAS) | Directed metalation |
| 2/3 (O) | Moderate (directing effects) | Demethylation, protection |
Scientific Research Applications
Chemical Synthesis
Building Block for Complex Molecules:
1-Bromo-4-fluoro-2-methoxy-3-(methoxymethoxy)benzene is primarily used as a precursor in the synthesis of more complex organic molecules. It is particularly valuable in the development of pharmaceuticals and agrochemicals due to its ability to undergo various chemical reactions, including:
- Substitution Reactions: The bromine atom can be replaced by other nucleophiles in nucleophilic aromatic substitution reactions.
- Oxidation and Reduction: The methoxy and methoxymethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate.
- Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds, utilizing palladium catalysts and boronic acids.
Biological and Medicinal Applications
Investigating Biological Activities:
Research has indicated that derivatives of this compound may possess significant biological activities. Studies are ongoing to explore its potential as:
- Antimicrobial Agents: Compounds derived from this structure are being investigated for their effectiveness against various pathogens.
- Anticancer Properties: Preliminary data suggest that modifications of this compound could lead to new anticancer agents, targeting specific cancer cell lines.
Industrial Applications
Production of Specialty Chemicals:
The compound is utilized in the production of specialty chemicals and materials, including:
- Polymers: Its unique functional groups can be incorporated into polymer chains to enhance properties such as thermal stability and solubility.
- Advanced Materials for Electronics: The compound's reactivity allows it to be used in developing materials with specific electronic properties, suitable for applications in semiconductors and other electronic devices.
Case Studies and Research Findings
Research studies have documented various applications of this compound:
- Pharmaceutical Development: A study demonstrated that modifications of this compound led to the discovery of new drug candidates with improved efficacy against specific diseases.
- Agricultural Chemistry: Research has shown that derivatives exhibit herbicidal activity, providing a potential avenue for developing environmentally friendly pesticides.
- Material Science Innovations: Investigations into its use in polymer chemistry revealed enhanced material properties when incorporated into polymer matrices .
Mechanism of Action
The mechanism of action of 1-Bromo-4-fluoro-2-methoxy-3-(methoxymethoxy)benzene depends on its specific application. In chemical reactions, the bromine and fluorine atoms influence the reactivity of the aromatic ring, facilitating various substitution and coupling reactions . In biological systems, its derivatives may interact with specific molecular targets, such as enzymes or receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Structural Analogs with Bromine and Methoxymethoxy Groups
4-Bromo-2-methoxy-1-(methoxymethoxy)benzene (CAS: 132532-64-0)
- Molecular Formula : C₉H₁₁BrO₃
- Molecular Weight : 247.09 g/mol
- Substituents : Bromine (position 4), methoxy (position 2), and MOM (position 1).
- Key Differences : The absence of fluorine and differing substituent positions reduce its electron-withdrawing effects compared to the target compound. This analog is less reactive in electrophilic substitutions but retains utility in coupling reactions .
1-Bromo-3-(methoxymethoxy)benzene (CAS: 42471-59-0)
- Molecular Formula : C₈H₉BrO₂
- Molecular Weight : 217.06 g/mol
- Substituents : Bromine (position 1) and MOM (position 3).
- Key Differences : Lacks fluorine and the methoxy group, leading to lower polarity and reduced stability in acidic environments. Its primary use is in Suzuki-Miyaura couplings .
Fluorinated Analogs
1-Bromo-2-fluoro-3-methoxybenzene (CAS: 204654-94-4)
- Molecular Formula : C₇H₆BrFO
- Molecular Weight : 205.03 g/mol
- Substituents : Bromine (position 1), fluorine (position 2), and methoxy (position 3).
- Key Differences : The absence of the MOM group simplifies its reactivity profile. Fluorine at position 2 enhances electrophilic substitution at position 4 or 6, making it suitable for synthesizing fluorinated aromatics .
2-Bromo-4-fluoro-1-(methoxymethoxy)-3-methylbenzene (CAS: 2918951-49-0)
- Molecular Formula : C₉H₉BrFO₂
- Molecular Weight : 248.07 g/mol
- Substituents : Bromine (position 2), fluorine (position 4), MOM (position 1), and methyl (position 3).
- Key Differences : The methyl group increases hydrophobicity, altering solubility in polar solvents. This compound is preferred in lipophilic drug intermediates .
Multi-Substituted Analogs
1-Bromo-3,5-dimethoxy-4-fluorobenzene (CAS: 954235-78-0)
- Molecular Formula : C₈H₈BrFO₂
- Molecular Weight : 235.05 g/mol
- Substituents : Bromine (position 1), fluorine (position 4), and methoxy groups (positions 3 and 5).
- Key Differences : Symmetrical substitution pattern enhances crystallinity, facilitating purification. The lack of a MOM group limits its use in protective-group strategies .
4-Bromo-2-(difluoromethoxy)-1-fluorobenzene (CAS: 112204-58-7)
- Molecular Formula : C₇H₄BrF₃O
- Molecular Weight : 249.01 g/mol
- Substituents : Bromine (position 4), fluorine (position 1), and difluoromethoxy (position 2).
- Key Differences : The difluoromethoxy group increases electronegativity, accelerating nucleophilic aromatic substitutions. This compound is critical in synthesizing trifluoromethylated pharmaceuticals .
Comparative Data Table
Biological Activity
1-Bromo-4-fluoro-2-methoxy-3-(methoxymethoxy)benzene is a halogenated aromatic compound with potential biological activity. This compound has garnered attention for its structural features that may contribute to various pharmacological effects. Understanding its biological activity is essential for exploring its potential applications in medicinal chemistry.
- IUPAC Name : this compound
- Molecular Formula : C₉H₁₀BrF O₃
- Molecular Weight : 265.08 g/mol
- CAS Number : 2624417-83-8
Antimicrobial Activity
Recent studies have investigated the antimicrobial properties of various halogenated compounds, including derivatives similar to this compound. The presence of halogens often enhances the antimicrobial efficacy against Gram-positive and Gram-negative bacteria.
In a study examining structure-activity relationships, compounds with similar structures were tested against Escherichia coli, Pseudomonas aeruginosa, and Acinetobacter baumannii. The minimum inhibitory concentration (MIC) values indicated that some derivatives exhibited significant antibacterial activity, particularly against strains lacking efflux pumps, suggesting that structural modifications can influence permeability and efflux mechanisms in bacteria .
Anticancer Potential
The compound's ability to interact with biological targets such as kinases and other proteins involved in cell signaling pathways is also under investigation. Compounds with methoxy and bromo groups have been shown to inhibit specific kinases, which are crucial in cancer progression. For example, analogs of similar structures have demonstrated inhibitory activity against BCL-2 family proteins, promoting apoptosis in cancer cells .
Study on Antimicrobial Efficacy
A recent publication reported on the synthesis of several halogenated benzene derivatives and their biological evaluation. The study found that compounds with methoxy groups exhibited enhanced activity against resistant bacterial strains when compared to their non-halogenated counterparts. The presence of both bromine and fluorine was particularly noted for improving the interaction with bacterial cell membranes, leading to increased permeability .
Anticancer Activity Assessment
In another study focusing on the anticancer properties of methoxy-substituted phenols, researchers evaluated the cytotoxic effects of various derivatives on human cancer cell lines. The findings indicated that certain compounds led to significant cell death through the activation of apoptotic pathways, highlighting the potential of methoxy-substituted aromatic compounds in cancer therapy .
Data Tables
Q & A
Q. Table 1: Key Spectral Markers
| Technique | Marker | Expected Value |
|---|---|---|
| ¹H NMR | Methoxymethoxy protons | δ 4.8–5.2 (multiplet) |
| ¹³C NMR | C-Br (aromatic) | δ 110–120 ppm |
| IR | C-F stretch | ~1200 cm⁻¹ |
Advanced: How can density functional theory (DFT) predict the reactivity and vibrational properties of this compound?
Answer:
DFT calculations (e.g., B3LYP/6-311++G(d,p)) provide insights into:
- Electrophilic Reactivity : Fukui indices (ƒ⁺) identify electron-deficient positions susceptible to nucleophilic attack. For example, the bromine-substituted carbon may show high ƒ⁺ due to electron withdrawal .
- Vibrational Modes : Simulated IR spectra match experimental data, with deviations <5 cm⁻¹ for key stretches (e.g., C-Br, C-F). This validates force constants and bond polarization .
- HOMO-LUMO Gaps : A narrow gap (~4–5 eV) suggests potential for charge-transfer interactions, relevant in materials science applications .
Methodological Note : Basis set selection and solvent effects (PCM model) must be optimized to minimize computational errors .
Advanced: How can researchers resolve contradictions in reported regioselectivity during bromination of substituted benzenes?
Answer:
Contradictions often arise from competing directing effects. For example:
- Case Study : Bromination at position 1 vs. position 5 in methoxy/methoxymethoxy-substituted benzenes.
Competitive Experiments : Compare yields under varying conditions (e.g., Br2 vs. NBS, polar vs. nonpolar solvents).
Computational Modeling : Calculate activation energies for competing pathways using DFT .
Isotopic Labeling : Track bromine incorporation via ²H or ¹³C labeling .
Basic: What safety protocols are critical when handling this compound in the laboratory?
Answer:
- Hazard Mitigation :
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as halogenated waste .
- Storage : Store at 2–8°C in amber glass to prevent photodegradation .
Advanced: What role does this compound play in medicinal chemistry, particularly in synthesizing bioactive molecules?
Answer:
The compound serves as a versatile intermediate:
- Anticancer Agents : Its bromine and fluorine substituents enhance binding to hydrophobic enzyme pockets (e.g., kinase inhibitors) .
- Antimicrobials : Methoxymethoxy groups improve solubility, aiding in pharmacokinetic optimization .
Case Study : Coupling with boronic acids (Suzuki-Miyaura reaction) generates biaryl structures with activity against resistant bacterial strains .
Methodological: How can researchers optimize the introduction of methoxymethoxy groups in multistep syntheses?
Answer:
- Stepwise Protection : Use methoxymethyl chloride (MOM-Cl) with a hindered base (e.g., DIPEA) to minimize overalkylation .
- Stability Testing : Verify the group’s resilience under reaction conditions (e.g., acidic bromination) via TLC or in situ IR monitoring .
- Deprotection Strategies : Hydrolysis with HCl/MeOH (1:1) at 0°C selectively removes methoxymethoxy without affecting methoxy groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
